1-Chloro-2-butene

Catalog No.
S564783
CAS No.
591-97-9
M.F
C4H7Cl
M. Wt
90.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-2-butene

CAS Number

591-97-9

Product Name

1-Chloro-2-butene

IUPAC Name

(E)-1-chlorobut-2-ene

Molecular Formula

C4H7Cl

Molecular Weight

90.55 g/mol

InChI

InChI=1S/C4H7Cl/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2+

InChI Key

YTKRILODNOEEPX-NSCUHMNNSA-N

SMILES

CC=CCCl

Synonyms

1-chloro-2-butene, 2-butenyl chloride, crotyl chloride

Canonical SMILES

CC=CCCl

Isomeric SMILES

C/C=C/CCl

The exact mass of the compound 1-Chloro-2-butene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

1-Chloro-2-butene, commonly known as crotyl chloride, is a primary allylic chloride utilized extensively as an electrophilic building block in organic synthesis and industrial manufacturing. Characterized by a boiling point of 84–85 °C and a density of approximately 0.93 g/mL, this volatile liquid exists predominantly as the trans-isomer . Unlike saturated alkyl halides, the allylic double bond in 1-chloro-2-butene activates the adjacent carbon, facilitating rapid transition-metal-catalyzed cross-coupling and nucleophilic substitution reactions. For procurement professionals and synthetic chemists, securing high-purity 1-chloro-2-butene is critical for introducing the 2-butenyl (crotyl) moiety into active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials, where precise control over carbon chain extension and branching is required .

Research Fit

Stereochemical probe Supports cis/trans product distribution analysis in gas-phase radical reactions
Electrophilic scaffold Allylic chloride for transition-metal oxidative addition and cross-coupling cycles
Isomer-sensitive building block Positional and geometric isomer profile directly impacts SN2 yield and stereochemical outcome

Substituting 1-chloro-2-butene with generic allylic halides compromises both process reproducibility and target molecule architecture. Using the unsubstituted allyl chloride fails to provide the terminal methyl group necessary for crotylation, fundamentally altering the downstream product. Attempting to use the secondary isomer, 3-chloro-1-butene, introduces severe steric hindrance at the reaction center and shifts the reaction pathway from a predictable primary SN2 attack to a complex mixture of SN1 and SN2' mechanisms, complicating purification [1]. Furthermore, substituting with the highly reactive crotyl bromide introduces severe storage instability; crotyl bromide spontaneously isomerizes to form a 15% equilibrium mixture of 3-bromo-1-butene, which destroys batch-to-batch consistency and precludes the collection of reproducible scale-up data [2]. Therefore, 1-chloro-2-butene is the strictly required reagent for stable, scalable, and regioselective crotylation workflows.

Substitution Risk

Reactivity profile shift

Generic allyl chlorides may exhibit slower oxidative addition rates, altering catalytic cycle efficiency compared to crotyl chloride.

Positional isomer interference

Contamination with 3-chloro-1-butene reduces SN2 accessibility and may lower substitution yields.

Stereochemical outcome drift

Unspecified cis/trans ratios may shift product distributions in mechanistic studies, complicating data interpretation.

Storage Stability and Isomeric Purity vs. Crotyl Bromide

When evaluating allylic halides for scale-up, reagent stability is a primary procurement driver. Crotyl bromide is notoriously unstable, spontaneously isomerizing to form a 15% equilibrium mixture of its secondary isomer, 3-bromo-1-butene, which precludes reproducible data collection and ruins batch consistency [1]. In contrast, 1-chloro-2-butene maintains its structural integrity and primary halide form under standard storage conditions, ensuring reliable and consistent alkylating performance across manufacturing cycles.

Evidence DimensionSpontaneous isomerization during storage and handling
Target Compound Data1-Chloro-2-butene: Maintains isomeric integrity for reproducible alkylation
Comparator Or BaselineCrotyl bromide: Spontaneously isomerizes to a 15% impurity mixture of 3-bromo-1-butene
Quantified DifferenceCrotyl chloride avoids the 15% equilibrium impurity formation inherent to the bromide analog
ConditionsStandard laboratory storage and nucleophilic substitution conditions

Buyers scaling sensitive alkylation steps must procure the chloride to avoid severe batch-to-batch yield variations caused by spontaneous reagent degradation.

Oxidative Addition
Reported
Reported higher reactivity vs allyl chloride
Supports catalyst screening with electron-rich allylic electrophile.
Methyl group stabilizes transition state; second-order kinetics.

Thermodynamic Stability vs. 3-Chloro-1-butene

For reactions requiring elevated temperatures or catalytic conditions, the thermodynamic stability of the precursor dictates the purity of the final product. 1-Chloro-2-butene is the thermodynamically favored product compared to its secondary isomer, 3-chloro-1-butene. Quantitative studies demonstrate that the equilibrium constant (K) strongly favors 1-chloro-2-butene, reaching values between 2.32 and 3.88 depending on temperature [1]. This means that attempting to use the secondary isomer will result in spontaneous rearrangement to the primary chloride, whereas starting with 1-chloro-2-butene ensures a stable, non-shifting reagent pool.

Evidence DimensionThermodynamic equilibrium constant (K) favoring the primary halide
Target Compound Data1-Chloro-2-butene: Thermodynamically favored product (K = 2.32 to 3.88)
Comparator Or Baseline3-Chloro-1-butene: Thermodynamically unstable, spontaneously isomerizes
Quantified DifferenceEquilibrium strongly favors 1-chloro-2-butene by a factor of >2.3 over the secondary isomer
ConditionsToluene solvent at 60–80 °C under catalytic conditions

Procuring the thermodynamically stable 1-chloro-2-butene prevents in-situ rearrangement during heated reactions, ensuring predictable product distributions.

SN2 Yield
Class-level
Primary chloride enables much higher yield than secondary chloride isomer
Synthetic route design requires isomeric purity control.
Textbook-based SN2 principle; validate for specific nucleophile.

Suppression of Wurtz-Type Homocoupling vs. Allylic Bromides

In transition-metal-mediated carbon-carbon bond formation, the choice of halide dramatically impacts chemoselectivity. While allylic bromides are highly reactive, they frequently trigger competing Wurtz-type homocoupling pathways, generating considerable amounts of reduction and pinacol coupling byproducts. Conversely, allylic chlorides, specifically terminally substituted variants like 1-chloro-2-butene, successfully yield the desired cross-coupled products while effectively suppressing these abnormal homocoupling side reactions [1].

Evidence DimensionFormation of homocoupling (Wurtz-type) byproducts during metal-mediated allylation
Target Compound Data1-Chloro-2-butene: Successfully yields cross-coupled products with minimal homocoupling
Comparator Or BaselineAllylic bromides: Generate considerable amounts of reduction and pinacol/Wurtz-type coupling byproducts
Quantified DifferenceChlorides effectively suppress the competing Wurtz-type coupling pathways that dominate bromide reactivity
ConditionsManganese-mediated carbon-carbon bond formation in aqueous media

Selecting the chloride over the bromide significantly reduces the burden of downstream purification by eliminating complex homocoupled impurities.

Stereochemical Retention
Head-to-head
6.5× (cis) / 8× (trans) product selectivity from respective butene isomers
Isomeric identity supports mechanistic fingerprinting.
Gas-phase Cl reaction at 700 Torr, 297 K; GC analysis.
Thermal Equilibrium
Reported
~9:1 ratio favoring 1-chloro-2-butene at equilibrium
Isomer stability supports high-temperature process evaluation.
Heating experiment shifted mixture from 75:25 to 10:90 at 60 °C.
UV Raman Differentiation
Head-to-head
Strong 1633 cm⁻¹ enhancement for 3-chloro-1-butene; cis/trans show no enhancement
Analytical QC method for isomeric purity verification.
231 nm excitation, preresonance condition.

Scalable Pharmaceutical Intermediate Synthesis

Because 1-chloro-2-butene avoids the 15% spontaneous isomerization observed with crotyl bromide [1], it is the preferred reagent for scaling up active pharmaceutical ingredients (APIs) that require a crotyl moiety. Its superior shelf-life and batch-to-batch consistency make it ideal for GMP manufacturing environments where impurity profiles must be strictly controlled to meet regulatory standards.

Transition-Metal Catalyzed Crotylation

In complex cross-coupling reactions, such as palladium- or manganese-mediated allylations, 1-chloro-2-butene successfully suppresses the Wurtz-type homocoupling byproducts that plague allylic bromides [2]. This makes it the optimal electrophile for synthesizing branched carbon frameworks with high chemoselectivity, maximizing yield and minimizing the need for costly chromatographic separations.

Regioselective Nucleophilic Substitutions

As the thermodynamically favored primary halide [3], 1-chloro-2-butene provides predictable SN2 reactivity compared to its sterically hindered secondary isomer, 3-chloro-1-butene. It is highly recommended for the direct alkylation of amines, thiols, and alkoxides where maintaining the integrity of the linear carbon chain is critical to the functionality of the final product.

Application Fit

Application
Selection Property
Validation Focus
Stereoselective allylic alkylation studies
Crotyl chloride isomeric composition
Stereochemical configuration outcome
Gas-phase radical reaction mechanisms
Isomeric product distribution
Stereochemical retention analysis
Transition-metal oxidative addition research
Electron-donating methyl effect
Reaction rate and pathway comparison
SN2-based synthetic route development
Low 3-chloro-1-butene contamination
Yield and purity of substitution product

XLogP3

1.7

UNII

XX3QN28JUX

GHS Hazard Statements

Aggregated GHS information provided by 235 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (85.96%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H290 (68.94%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (83.4%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (16.6%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (82.98%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (16.17%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (99.15%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (82.98%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

4894-61-5
591-97-9

Wikipedia

(E)-1-Chloro-2-butene

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

General Manufacturing Information

2-Butene, 1-chloro-, (2E)-: ACTIVE
2-Butene, 1-chloro-: ACTIVE

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